1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
This compound features a complex heterocyclic scaffold combining a pyrrolo[3,4-d][1,2,3]triazole core with a 2-bromo-5-methoxybenzyl group at position 1 and a 4-fluorophenyl substituent at position 3. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., benzyl-substituted pyrrolotriazoles) have been explored for therapeutic applications, including kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
3-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN4O3/c1-27-13-6-7-14(19)10(8-13)9-23-16-15(21-22-23)17(25)24(18(16)26)12-4-2-11(20)3-5-12/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEFKMIQCKSIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.21 g/mol. The structure features a triazole ring, which is known for its stability and bioactivity, making it a valuable scaffold in drug design.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, triazole compounds have shown promising activity against various pathogens, including fungi like Candida albicans and bacteria such as Mycobacterium smegmatis . The specific compound may exhibit similar properties due to the presence of the triazole moiety.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Mycobacterium smegmatis |
| Compound B | 0.0063 | E. coli |
| Compound C | 8 | C. albicans |
Anticancer Properties
Recent research has highlighted the anticancer potential of triazole hybrids. For example, compounds containing triazole scaffolds have been evaluated for their effects on non-small-cell lung cancer (NSCLC) cells, with some derivatives demonstrating significant cytotoxicity . The compound under discussion may similarly influence cancer cell viability through mechanisms involving apoptosis and reactive oxygen species (ROS) generation.
Table 2: Anticancer Activity of Selected Triazole Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound X | 6.06 | Non-small-cell lung cancer |
| Compound Y | 12.5 | Breast cancer |
| Compound Z | 15 | Colon cancer |
The biological activity of triazole derivatives often involves interaction with specific biological targets:
- Inhibition of Cytochrome P450 Enzymes : Many azoles inhibit CYP51, crucial for ergosterol biosynthesis in fungi .
- Induction of Apoptosis : Studies have shown that certain triazoles can trigger apoptotic pathways in cancer cells by increasing ROS levels and activating caspases .
- Antimicrobial Mechanisms : Triazoles may disrupt cell membrane integrity or inhibit essential metabolic pathways in bacteria and fungi.
Case Studies
- Antifungal Activity : A study synthesized various triazole derivatives and tested them against fungal strains. While many compounds showed limited activity, some demonstrated MIC values that suggest potential for further development .
- Anticancer Efficacy : In a recent evaluation, a related triazole compound exhibited an IC50 value of 6.06 µM against NSCLC cells, indicating strong cytotoxicity and potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold and Substituent Analysis
The target compound’s pyrrolo[3,4-d][1,2,3]triazole dione core distinguishes it from other triazole- or benzoxazole-based analogs. Key comparisons include:
Table 1: Structural and Analytical Comparisons
Key Observations:
Steric Effects : The 2-bromo-5-methoxybenzyl group introduces steric hindrance absent in the simpler benzyl analog , which could reduce metabolic degradation or improve target selectivity.
Spectral Signatures : Compound 6m shares a bromo substituent but lacks the pyrrolotriazole dione core, resulting in distinct IR (C=S vs. C=O) and NMR profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
